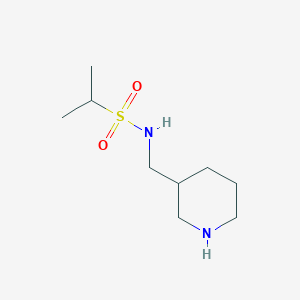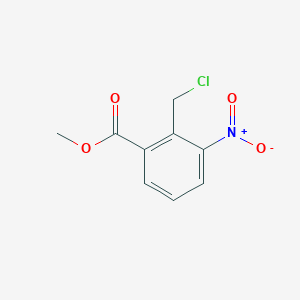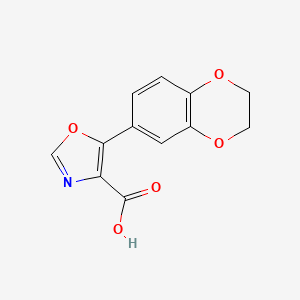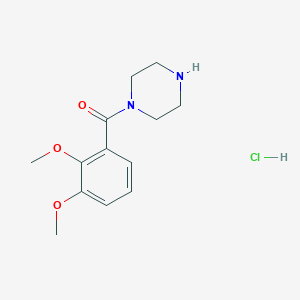
N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride
Übersicht
Beschreibung
“N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1240526-88-8 . It has a molecular weight of 319.63 . The compound is in powder form .
Molecular Structure Analysis
The InChI code for “N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride” is 1S/C12H15BrN2O.ClH/c13-10-3-1-2-4-11(10)15-12(16)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,16);1H .Physical And Chemical Properties Analysis
“N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride” is a powder . It has a molecular weight of 319.63 .Wissenschaftliche Forschungsanwendungen
PET Radiotracer Synthesis
N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride has been utilized in the synthesis of PET radiotracers. A study demonstrated the synthesis of radiolabeled compounds like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, which can be useful for studying CB1 cannabinoid receptors in animal brains (Katoch-Rouse & Horti, 2003).
Soluble Epoxide Hydrolase Inhibition
In the realm of medicinal chemistry, derivatives of piperidine-4-carboxamide, which include structures similar to N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride, have been identified as inhibitors of soluble epoxide hydrolase. This discovery has implications in the study of various disease models (Thalji et al., 2013).
Radioligand Development
N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride and its analogs have been synthesized as potential radioligands for PET imaging of cerebral cannabinoid receptors (Fan et al., 2006).
Anti-acetylcholinesterase Activity
Compounds structurally related to N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride have been explored for their anti-acetylcholinesterase (anti-AChE) activity, which is significant in the development of antidementia agents (Sugimoto et al., 1990).
TRPV1 Antagonists
Research into derivatives of piperidine-4-carboxamide, like N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride, has led to the development of transient receptor potential vanilloid type 1 (TRPV1) antagonists. These compounds hold potential for treating conditions like neuropathic pain (Oka et al., 2018).
Rho Kinase Inhibition
N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride and its structural analogs have been investigated for their role as Rho kinase inhibitors, which are significant in treating central nervous system disorders (Wei et al., 2016).
Anti-Angiogenic and DNA Cleavage Studies
Novel derivatives of N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride have shown significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).
Safety And Hazards
Zukünftige Richtungen
The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride”, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years , indicating a strong interest in this field. Therefore, future research may focus on improving synthesis methods and exploring the pharmacological applications of piperidine derivatives .
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O.ClH/c13-10-3-1-2-4-11(10)15-12(16)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISMJOHCYIZIMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC=CC=C2Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



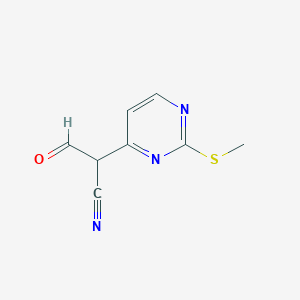
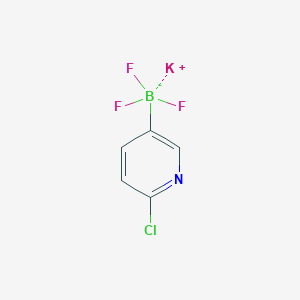
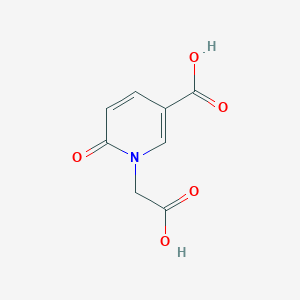
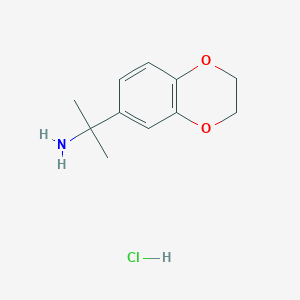
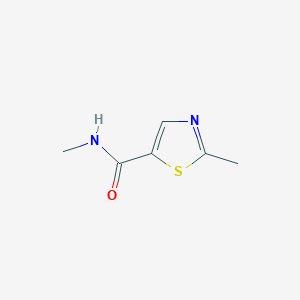

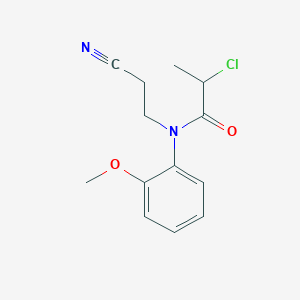
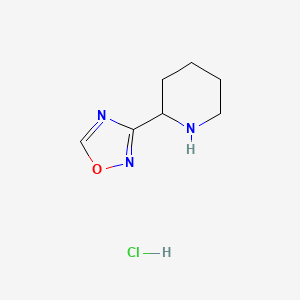
![3-oxo-6-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1421390.png)
![1-[2-(2,5-Dimethylpyrrolidin-1-yl)ethyl]piperazine](/img/structure/B1421394.png)
